molecular formula C25H28N2O3 B6499475 2-(naphthalen-2-yloxy)-N-[3-(2-phenylmorpholin-4-yl)propyl]acetamide CAS No. 953970-10-0

2-(naphthalen-2-yloxy)-N-[3-(2-phenylmorpholin-4-yl)propyl]acetamide

Cat. No. B6499475
CAS RN: 953970-10-0
M. Wt: 404.5 g/mol
InChI Key: PRCMHSMHQGHYQW-UHFFFAOYSA-N
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Description

The compound “2-(naphthalen-2-yloxy)-N-[3-(2-phenylmorpholin-4-yl)propyl]acetamide” is a complex organic molecule. It contains a naphthalene group, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings . Attached to this is a morpholine ring, a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom . The presence of these functional groups could suggest potential applications in medicinal chemistry or materials science, but without specific studies or applications, it’s hard to say for certain.


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the ether linkage might be susceptible to cleavage under acidic conditions, and the morpholine ring could potentially undergo reactions at the nitrogen .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the naphthalene and phenyl groups might suggest that it is relatively nonpolar and insoluble in water .

Future Directions

The future research directions for this compound would depend on its intended applications. If it shows promising biological activity, it could be studied further for potential medicinal uses. Alternatively, if it has interesting physical or chemical properties, it could be studied in the context of materials science .

properties

IUPAC Name

2-naphthalen-2-yloxy-N-[3-(2-phenylmorpholin-4-yl)propyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O3/c28-25(19-30-23-12-11-20-7-4-5-10-22(20)17-23)26-13-6-14-27-15-16-29-24(18-27)21-8-2-1-3-9-21/h1-5,7-12,17,24H,6,13-16,18-19H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRCMHSMHQGHYQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CCCNC(=O)COC2=CC3=CC=CC=C3C=C2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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